molecular formula C6H5FO2S B2400837 5-Fluoro-3-methylthiophene-2-carboxylic acid CAS No. 2260935-87-1

5-Fluoro-3-methylthiophene-2-carboxylic acid

Cat. No.: B2400837
CAS No.: 2260935-87-1
M. Wt: 160.16
InChI Key: OJQBLXSEALSWFM-UHFFFAOYSA-N
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Description

5-Fluoro-3-methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H5FO2S and a molecular weight of 160.17 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a fluorine atom at the 5-position and a carboxylic acid group at the 2-position of the thiophene ring.

Scientific Research Applications

5-Fluoro-3-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

Safety and Hazards

The safety information for 5-Fluoro-3-methylthiophene-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the substance is swallowed, comes into contact with skin, or if dust from the substance is inhaled .

Future Directions

While specific future directions for 5-Fluoro-3-methylthiophene-2-carboxylic acid are not available, research into thiophene derivatives continues to be an active area of study . These compounds have potential applications in various fields, including medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methylthiophene-2-carboxylic acid can be achieved through various synthetic routes. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further fluorinated and methylated to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the 3-position of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene-2-carboxylic acid: Lacks the fluorine atom at the 5-position.

    5-Fluorothiophene-2-carboxylic acid: Lacks the methyl group at the 3-position.

    Thiophene-2-carboxylic acid: Lacks both the fluorine and methyl groups.

Uniqueness

5-Fluoro-3-methylthiophene-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the thiophene ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-3-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQBLXSEALSWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260935-87-1
Record name 5-fluoro-3-methylthiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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